6-methyl-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one
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Description
6-methyl-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylureas and has been found to exhibit a range of biochemical and physiological effects. We will also list future directions for research on this compound.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, such as "6-methyl-3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one," showing promise as antimicrobial agents. These compounds, through versatile synthesis routes, have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibition
Compounds related to "this compound" have been studied for their ability to inhibit carbonic anhydrases, a class of enzymes crucial for various physiological functions. Studies involving coumarin derivatives have identified these molecules as a new class of suicide inhibitors for carbonic anhydrases, providing a foundation for drug design targeting diseases where enzyme inhibition is beneficial (Maresca et al., 2009).
Synthesis and Chemical Properties
The compound and its derivatives have been involved in studies focusing on the synthesis of chemically novel entities with potential biological activities. For instance, the synthesis of sulfamoyl and piperidine functionalities has led to the creation of derivatives with valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017). Additionally, methods for the demethylation of related chromen-2-one derivatives have been developed, offering clean conversion and excellent yields, potentially useful for large-scale production (Srivastava et al., 2010).
Biological Applications
Research on chromen-2-one derivatives, including structures similar to the specified compound, has extended to evaluating their anti-inflammatory and antioxidant properties. These studies have found such compounds exhibiting significant activities, suggesting their potential application in medicinal and functional food sectors (Joy & Chakraborty, 2017).
Molecular Structure and Reactivity
The detailed study of the molecular structure and reactivity of chromen-2-one derivatives provides insights into the formation of complex ionic associates and their potential applications in organic synthesis and drug design (Pankratov et al., 2016).
Properties
IUPAC Name |
6-methyl-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-6-14-13(8-11)9-15(16(18)21-14)22(19,20)17-7-3-4-12(2)10-17/h5-6,8-9,12H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZVEYHECLQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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